tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H28N2O2 It is a derivative of piperazine and cyclobutane, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl intermediate can be synthesized through a series of reactions starting from commercially available cyclobutane derivatives
Piperazine Derivative Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the cyclobutyl intermediate reacts with piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-6-4-16(5-7-17)12-8-11(9-12)10-15/h11-12H,4-10,15H2,1-3H3 |
InChI Key |
ZYCJCIURTXIAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(C2)CN |
Origin of Product |
United States |
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